3-Amino-1-(3,5-dichlorophenyl)propan-1-ol
Description
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-amino-1-(3,5-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1-2,12H2 |
InChI Key |
DWSACBLRYAIXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dichlorophenyl)propan-1-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,5-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to form the amino group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-1-(3,5-dichlorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,5-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chlorine atoms on the phenyl ring can enhance its binding affinity and selectivity towards certain targets . These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Structural Isomers and Positional Analogues
3-Amino-3-(3,4-dichlorophenyl)propan-1-ol
- Molecular Formula: C₉H₁₁Cl₂NO (same as the target compound)
- Molecular Weight : 220.09
- Key Difference: The amino group is at position 3 instead of position 1.
- Implications: Positional isomerism alters hydrogen-bonding capacity and steric interactions. The C3-amino variant may exhibit reduced solubility in polar solvents compared to the target compound due to the shifted polar group.
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
- Molecular Formula: C₁₁H₁₇NO
- Molecular Weight : 179.26
- Key Difference : Substitution of 3,5-dichlorophenyl with 2,3-dimethylphenyl.
- The lower molecular weight (179.26 vs. 220.09) suggests enhanced bioavailability for pharmaceutical use .
Functional Group Variations
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Molecular Formula: C₈H₁₃NOS (approximated from )
- Key Difference: Replacement of dichlorophenyl with thiophene and amino group with methylamino (-NHCH₃).
- Implications: The thiophene ring introduces sulfur-based conjugation, which may enhance π-π stacking in biological systems. The methylamino group reduces basicity compared to the primary amino group in the target compound .
3-(3,4-Dimethoxyphenyl)propan-1-ol
- Molecular Formula : C₁₁H₁₆O₃
- Molecular Weight : 196.24
- Key Difference: Absence of amino group; dimethoxy substituents on the phenyl ring.
- Implications: The lack of an amino group eliminates hydrogen-bonding sites, reducing water solubility.
Halogen-Substituted Analogues
(1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol
- Molecular Formula : C₉H₉ClF₂O
- Molecular Weight : 206.62
- Key Difference: Chlorine on the propanol chain and difluorophenyl substituent.
- Implications: The S-configuration introduces stereochemical specificity, which is critical for enantioselective interactions in drug-receptor binding.
Comparative Physicochemical Properties
Biological Activity
3-Amino-1-(3,5-dichlorophenyl)propan-1-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes an amino group and a dichlorophenyl moiety, which are critical for its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H11Cl2NO
- Molecular Weight : 220.09 g/mol
- Chirality : The compound has a chiral center, leading to different stereoisomers that may exhibit varying biological activities.
Research indicates that this compound may influence several biochemical pathways:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in inflammatory pathways and microbial resistance. Specifically, it may inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1a (DYRK1A) and protein kinase B (AKT) signaling pathways, which are crucial in various cellular processes including apoptosis and cell cycle regulation.
- Cellular Effects : It has been shown to modulate gene expression related to apoptosis. For instance, it can up-regulate pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in certain cell types.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, in A549 human lung adenocarcinoma cells, treatment with this compound resulted in a notable reduction in cell viability (up to 36% at certain concentrations) .
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| This compound | A549 | 36% | |
| Control (Cisplatin) | A549 | 19.7% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Microbial Resistance : Preliminary studies suggest that it may have activity against Gram-positive bacteria and drug-resistant fungi. However, specific minimum inhibitory concentrations (MICs) were not consistently effective across all tested strains .
Study on Inflammatory Pathways
In a study focusing on the inhibition of DYRK1A and AKT pathways, researchers found that this compound significantly affected cellular signaling related to inflammation. This study highlighted the compound's potential as a therapeutic agent in diseases characterized by chronic inflammation.
Anticancer Efficacy in Animal Models
In vivo studies demonstrated that lower doses of the compound could exhibit therapeutic effects similar to established anticancer drugs. These findings support further exploration into its use as a potential treatment for various cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
